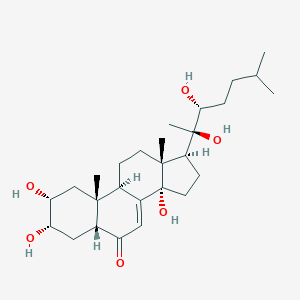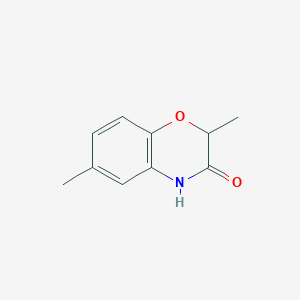
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Vue d'ensemble
Description
“2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a benzoxazine derivative . It is a heterocyclic building block for various natural and synthetic organic compounds . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize .
Synthesis Analysis
The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines has been described in several studies . For instance, one study describes the synthesis and biological evaluation of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines . Another study reports the synthesis of 6-(2,2-dimethyl-3,4-dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl)pyridazin-3-ones .Molecular Structure Analysis
The molecular structure of “2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” can be analyzed using various methods . For instance, the structure can be viewed using Java or Javascript . The structure, regioselectivity of the products are determined on the basis of 1D and 2D NMR experiments .Chemical Reactions Analysis
The chemical reactions involving “2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” have been studied . For example, one study found that the benzoxazines were less active as inhibitors of the glucose-induced insulin release than their corresponding chromans .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” can be analyzed using various methods . For instance, the molecular weight of the compound is 177.20 g/mol . Its XLogP3-AA value is 1.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .Applications De Recherche Scientifique
4-Hydroxy-2-quinolones
- Scientific Field: Pharmaceutical and Biological Research .
- Application Summary: 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
- Methods of Application: The synthetic approaches for this class of compounds involve the synthesis of their heteroannelated derivatives .
- Results or Outcomes: These compounds have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
1,3,4-Thiadiazoles, 5-Arylazothiazoles and Hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines
- Scientific Field: Antimicrobial Research .
- Application Summary: These compounds were synthesized for their potential antimicrobial activity .
- Methods of Application: The synthesis involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results or Outcomes: The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines
- Scientific Field: Pharmaceutical Research .
- Application Summary: 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines have been studied for their potential as inhibitors of glucose-induced insulin release .
- Methods of Application: The study involved comparing the activity of these compounds with their corresponding chromans .
- Results or Outcomes: The benzoxazines were found to be less active as inhibitors of the glucose-induced insulin release than their corresponding chromans .
3,4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6
- Scientific Field: Antimalarial Research .
- Application Summary: This compound has been explored for its potential as a specific inhibitor of PfDHODH, a key enzyme in the life cycle of the malaria parasite Plasmodium falciparum .
- Methods of Application: The study involved the design of species-selective inhibitors .
- Results or Outcomes: DSM265, a specific inhibitor of PfDHODH, showed remarkable activity against the blood and liver stages of P. falciparum .
4-Hydroxy-2-quinolones
- Scientific Field: Natural and Synthetic Chemistry .
- Application Summary: 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
- Methods of Application: The synthetic approaches for this class of compounds involve the synthesis of their heteroannelated derivatives .
- Results or Outcomes: These compounds have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
- Scientific Field: Antioxidant Research .
- Application Summary: DDMP is usually formed in the Maillard reaction and it contributes to the antioxidant properties of Maillard reaction intermediates .
- Methods of Application: A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
- Results or Outcomes: It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
Safety And Hazards
Propriétés
IUPAC Name |
2,6-dimethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-3-4-9-8(5-6)11-10(12)7(2)13-9/h3-5,7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNQUXZPFSCXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398810 | |
| Record name | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
CAS RN |
17959-90-9 | |
| Record name | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


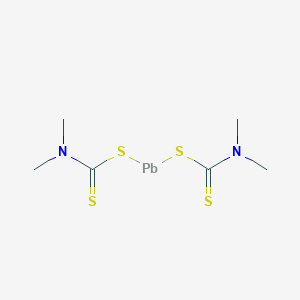

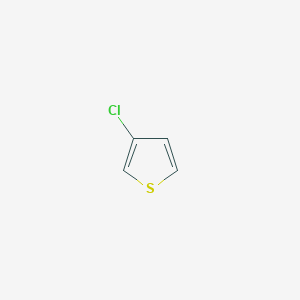

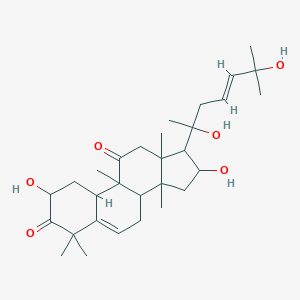

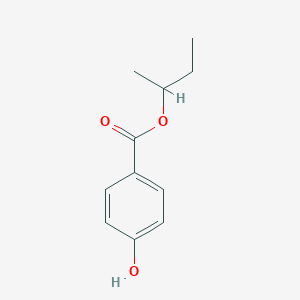
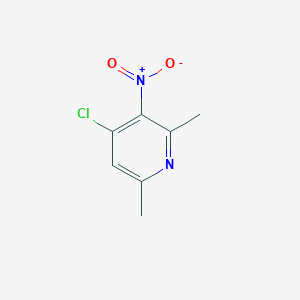
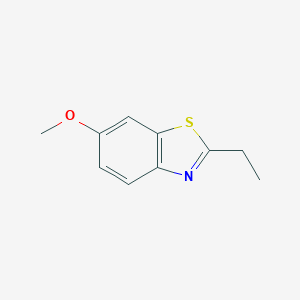
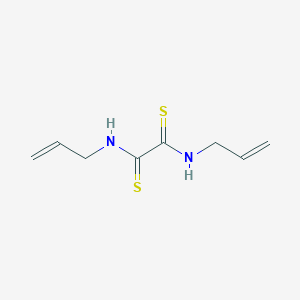
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
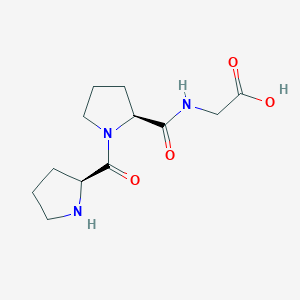
![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)
